2-Hydroxycyclohexane-1-carbohydrazide
Description
2-Hydroxycyclohexane-1-carbohydrazide is a hydrazide derivative synthesized via the condensation of 4-substituted cyclohexanones with thiosemicarbazide or carbohydrazide precursors. A representative synthesis involves dissolving 4-(ethyl/phenyl)cyclohexane-1-one (29 mmol) in ethanol, adding thiosemicarbazide (29 mmol) and acetic acid as a catalyst, and refluxing the mixture for 2 hours . This method yields cyclohexane-based hydrazides, characterized by a hydroxyl group on the cyclohexane ring and a carbohydrazide functional group. The compound’s structural features, including intramolecular hydrogen bonding and conformational flexibility due to the cyclohexane ring, distinguish it from aromatic analogs.
Properties
CAS No. |
100948-90-1 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11) |
InChI Key |
JEQMQBRLQLBAEY-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NN)O |
Synonyms |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Properties
Functional Groups
- 2-Hydroxycyclohexane-1-carbohydrazide : Exhibits hydroxyl (-OH, ~3492 cm⁻¹) and amide (C=O, ~1682 cm⁻¹) stretches in IR, similar to aromatic analogs .
- 2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide : Shows additional aromatic C-H stretches (~3054 cm⁻¹) and C=N imine bonds (~1621 cm⁻¹) .
- (E)-2-{(2-Hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide : Features extended conjugation (naphthalene ring), leading to distinct UV-Vis absorption .
Crystallography
- Cyclohexane derivatives (e.g., menthone-based compounds) form colorless needles in DMSO, with refined Flack parameters confirming absolute configuration .
- Aromatic analogs (e.g., naphthalene derivatives) exhibit planar structures due to π-conjugation, validated by single-crystal X-ray studies (R factor = 0.047) .
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